molecular formula C11H19NO3 B1446761 tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate CAS No. 1434141-90-8

tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate

Cat. No. B1446761
CAS RN: 1434141-90-8
M. Wt: 213.27 g/mol
InChI Key: CQICNEBWLQLCIC-UHFFFAOYSA-N
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Description

“tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate” is a chemical compound with the CAS Number: 1434141-90-8 . It has a molecular weight of 213.28 . The IUPAC name for this compound is tert-butyl (2,2-dimethyl-3-oxocyclobutyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7H,6H2,1-5H3,(H,12,14) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Environmental and Health Impacts of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which include tert-butyl-based compounds, have been studied for their environmental occurrence, human exposure, and toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) are used in various products to retard oxidative reactions. They have been detected in indoor dust, outdoor air particulates, sea sediment, river water, and human tissues such as fat, serum, and breast milk. These compounds can cause hepatic toxicity, have endocrine-disrupting effects, and may even be carcinogenic. The transformation products of SPAs, such as 2,6-di-tert-butyl-p-benzoquinone (BHT-Q), can cause DNA damage at low concentrations. Future research should focus on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Advances in Non-Phosgene Synthesis of N-Substituted Carbamates

Research into non-phosgene synthesis methods for N-substituted carbamates, including tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate, has highlighted the benefits of using alkyl carbamates as carbonyl reagents. These methods are notable for their low toxicity, high activity, and simplicity. The synthesis of N-substituted carbamates from CO2 is a focus of green chemistry research, providing a new pathway for the chemical utilization of CO2 (Shang Jianpen, 2014).

Decomposition of Methyl Tert-Butyl Ether (MTBE) in Environmental Remediation

Studies on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor have shown promising results for environmental remediation. This method has demonstrated the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into less harmful substances like CH4, C2H4, C2H2, iso-butane, and iso-butene. The decomposition efficiency and conversion rates into these substances increased with input power and decreased with higher H2/MTBE ratios and MTBE influent concentration, indicating a viable approach to MTBE pollution remediation (Hsieh et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

properties

IUPAC Name

tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7H,6H2,1-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQICNEBWLQLCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148499
Record name Carbamic acid, N-(2,2-dimethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate

CAS RN

1434141-90-8
Record name Carbamic acid, N-(2,2-dimethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2,2-dimethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,2-dimethyl-3-oxocyclobutanecarboxylic acid (1.0 equiv.) and triethylamine (1.5 equiv.) in toluene (0.2 M) was added diphenylphosphoryl azide (1.5 equiv.) slowly at 0° C. The mixture was then stirred at 100° C. for 4 h. The reaction mixture was cooled to room temperature, and tert-butanol (2.5 equiv.) was added. The resulting mixture was then refluxed for 15 h. After reaction completion, aqueous solution of sodium bicarbonate was added, and the mixture was extracted with ethyl acetate, the organic layer was washed with aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under vacuum, the residue was purified by silica gel column chromatography (7% ethyl acetate in petroleum ether) to afford the title product (16% yield). 1H NMR (300 MHz, CDCl3) δ (ppm) 4.79 (br, 1H), 4.03-4.01 (m, 1H), 3.43 (dd, J1=18.0 Hz, J2=9.0 Hz, 1H), 2.94 (dd, J1=18.0 Hz, J2=6.9 Hz, 1H), 1.48 (s, 9H), 1.28 (s, 3H), 1.13 (s, 3H).
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16%

Synthesis routes and methods II

Procedure details

To a solution of 2,2-dimethyl-3-oxocyclobutanecarboxylic acid (3.9 g, 27.5 mmol) and TEA (5.75 g, 57 mmol) in toluene (160 mL) was added diphenylphosphoryl azide (11.5 mL, 57 mmol) slowly under cooling in an ice-water bath. The mixture was stirred at 100° C. for 4 h. The reaction mixture was cooled down to room temperature, and tert-butanol (82 mL, 925 mmol) was added. The resulting mixture was refluxed overnight. The reaction mixture was treated with aqueous sodium bicarbonate (150 mL) and the aqueous solution was extracted with ethyl acetate (50 mL×3). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under vacuum, the residue was purified by silica gel column chromatography (2-7% ethyl acetate in petroleum ether) to afford the title compound (650 mg, 3.05 mmol, 11% yield) as a yellow oil. 1H NMR (300 MHz, CDCl3) δ (ppm) 4.81-4.70 (m, 1H), 4.05-3.93 (m, 1H), 3.37 (dd, J1=18.0 Hz, J2=9.0 Hz, 1H), 2.89 (dd, J1=18.0 Hz, J2=6.9 Hz, 1H), 1.48 (s, 9H), 1.28 (s, 3H), 1.13 (s, 3H).
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3.9 g
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TEA
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5.75 g
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11.5 mL
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160 mL
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82 mL
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150 mL
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11%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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